tyrphostin 63
Overview
Description
Tyrphostin 63: It has a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol . This compound is primarily used in scientific research to study the inhibition of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrphostin 63 can be synthesized through a multi-step chemical process. One common method involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tyrphostin 63 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to primary amines under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tyrphostin 63 has a wide range of applications in scientific research, including:
Mechanism of Action
Tyrphostin 63 exerts its effects by inhibiting the activity of tyrosine kinases. These enzymes play a crucial role in the phosphorylation of tyrosine residues on target proteins, which is a key step in various signaling pathways. By inhibiting tyrosine kinases, this compound disrupts these signaling pathways, leading to altered cellular functions . The compound specifically targets the adenosine triphosphate (ATP) binding site of the kinase, preventing the transfer of the phosphate group to the tyrosine residue .
Comparison with Similar Compounds
Tyrphostin AG538: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Tyrphostin AG82: Known for its inhibitory activity against phosphatidylinositol 5-phosphate 4-kinase.
Tyrphostin AG1478: A potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness of Tyrphostin 63: this compound is unique due to its specific structure, which allows it to selectively inhibit certain tyrosine kinases. This selectivity makes it a valuable tool in research for studying specific signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRLQWJJFLVIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274470 | |
Record name | Tyrphostin A63 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-97-9 | |
Record name | Tyrphostin 63 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5553-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin A63 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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